molecular formula C12H11ClN2O3 B15319665 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride

Cat. No.: B15319665
M. Wt: 266.68 g/mol
InChI Key: BWNDPRPEZIXPFF-UHFFFAOYSA-N
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Description

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction can be catalyzed by various acids, including hydrochloric acid, to yield the desired product.

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be optimized for large-scale production by using a continuous flow reactor. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyrimidinones .

Scientific Research Applications

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidinones, such as 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile and 2-ureido-4 [1H]-6-methyl-pyrimidinone .

Uniqueness

What sets 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride apart is its specific structure, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C12H10N2O3.ClH/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17;/h1-6,8H,7H2,(H,16,17);1H

InChI Key

BWNDPRPEZIXPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O.Cl

Origin of Product

United States

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